molecular formula C21H26ClN3O2 B14162297 2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide CAS No. 761418-14-8

2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B14162297
CAS No.: 761418-14-8
M. Wt: 387.9 g/mol
InChI Key: OJQNUUUFAFZMMQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a piperazine ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenol to obtain 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. The final step involves the reaction of this intermediate with 4-(4-ethylpiperazin-1-yl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propanoic acid: This compound shares the chlorinated phenoxy group but differs in its overall structure and functional groups.

    4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: Another similar compound with potent binding inhibition activity against certain receptors.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

761418-14-8

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H26ClN3O2/c1-3-24-10-12-25(13-11-24)19-7-5-18(6-8-19)23-21(26)15-27-20-9-4-17(22)14-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26)

InChI Key

OJQNUUUFAFZMMQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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